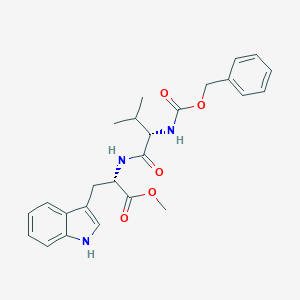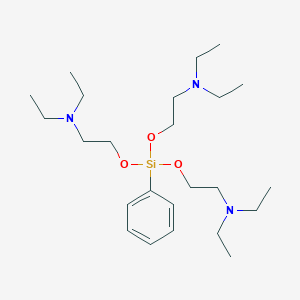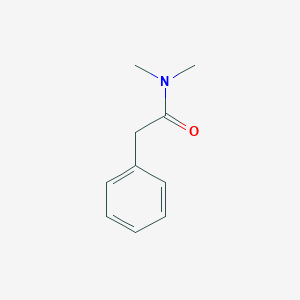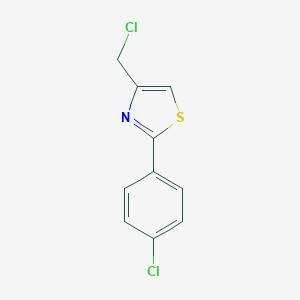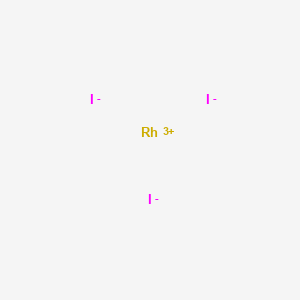
ヨウ化ロジウム(III)
概要
説明
科学的研究の応用
3-Aminosalicylic acid has a wide range of applications in scientific research:
Safety and Hazards
将来の方向性
作用機序
The mechanism of action of 3-aminosalicylic acid involves the inhibition of folic acid synthesis. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. This inhibition slows down the growth and multiplication of bacteria, making it effective against Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation reduction and dehalogenation hydrogenolysis reactions . The process can be summarized as follows:
Nitration: Salicylic acid is nitrated using a nitration agent to produce 3-nitrosalicylic acid.
Catalytic Hydrogenation Reduction: The 3-nitrosalicylic acid undergoes catalytic hydrogenation reduction in the presence of a catalyst and hydrogen donors.
Dehalogenation Hydrogenolysis: The final step involves dehalogenation hydrogenolysis to yield 3-aminosalicylic acid.
Industrial Production Methods
The industrial production of 3-aminosalicylic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of cheaper raw materials and efficient catalysts is crucial for large-scale production .
化学反応の分析
Types of Reactions
3-Aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 3-nitrosalicylic acid can be reduced to an amine group.
Substitution: The amine and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Aminosalicylic acid from 3-nitrosalicylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
4-Aminosalicylic acid:
2-Aminosalicylic acid: Another isomer with similar chemical properties but different biological activities.
Uniqueness
3-Aminosalicylic acid is unique due to its specific position of the amine group on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis makes it particularly effective as an anti-mycobacterial agent .
特性
IUPAC Name |
rhodium(3+);triiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHUXSHRWNTOD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rh+3].[I-].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6189 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15492-38-3 | |
| Record name | Rhodium iodide (RhI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium iodide (RhI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What are the common methods for synthesizing Rhodium triiodide?
A: Several methods have been explored for synthesizing Rhodium triiodide. One approach involves reacting trivalent rhodium hydroxide with hydriodic acid at elevated temperatures (60-100°C). This method yields a cinereous and porous form of Rhodium triiodide that is easily filtered and boasts high purity with a rhodium content of about 19.5-21.5% []. Another method utilizes recovered rhodium from industrial waste streams, highlighting the potential for sustainable sourcing of this valuable compound [].
Q2: How does the structure of Rhodium triiodide contribute to its catalytic activity?
A2: While the provided research does not delve into the precise structural features contributing to its catalytic properties, it's known that RhI₃ can readily participate in various organometallic reactions. It can act as a Lewis acid, activating substrates through coordination. Additionally, the presence of iodide ligands can facilitate oxidative addition and reductive elimination steps, crucial for many catalytic cycles. Further research focusing on its crystal structure and electronic properties would be beneficial to gain a deeper understanding of its catalytic behavior.
Q3: Can you provide an example of a specific reaction catalyzed by Rhodium triiodide?
A: Rhodium triiodide has demonstrated promising activity in catalyzing carboamination reactions of alkynes []. This reaction allows for the formation of multi-substituted indoles, important heterocyclic compounds with various applications in medicinal and materials chemistry. Notably, the reaction proceeds with a low catalyst loading (5 mol% Rh), indicating high catalytic efficiency.
Q4: Are there any studies on the stability and material compatibility of Rhodium triiodide?
A: While the provided research does not explicitly discuss the stability and compatibility of Rhodium triiodide in detail, one study [] mentions a process involving the electrolysis of a solution containing nano-rhodium powder and potassium iodide in hydroiodic acid to produce Rhodium triiodide. This suggests that RhI₃ is stable under these specific electrolytic conditions. Further investigation into its stability in various solvents, temperatures, and in the presence of different reagents would be essential for its wider application in organic synthesis.
Q5: What are the potential applications of Rhodium triiodide in organic synthesis?
A: Based on current research, Rhodium triiodide holds significant promise as a catalyst for various organic transformations. Its ability to catalyze carboamination reactions [] showcases its potential in constructing complex nitrogen-containing molecules. Further exploration of its reactivity could reveal additional applications in C-C bond formation, C-H activation, and other valuable transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




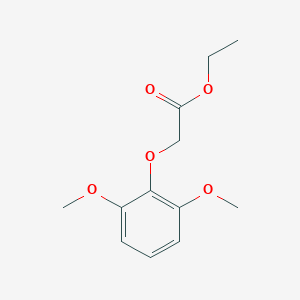
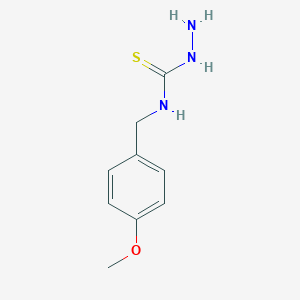
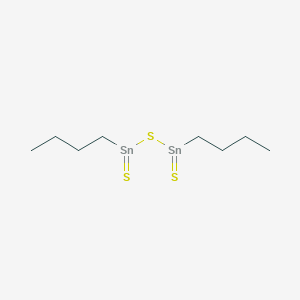


![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

